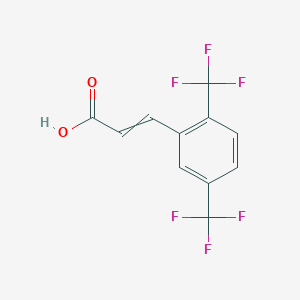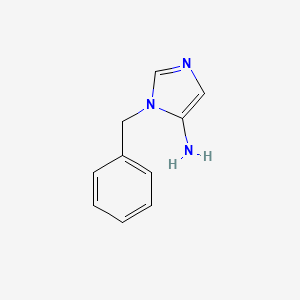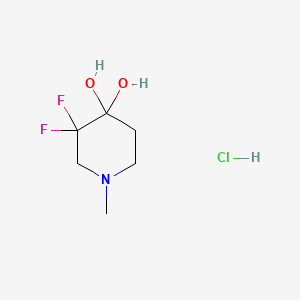![molecular formula C17H15N3OS B12447733 2-[(4-methylphthalazin-1-yl)sulfanyl]-N-phenylacetamide CAS No. 330836-37-8](/img/structure/B12447733.png)
2-[(4-methylphthalazin-1-yl)sulfanyl]-N-phenylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4-methylphthalazin-1-yl)sulfanyl]-N-phenylacetamide is a chemical compound that belongs to the class of phthalazine derivatives This compound is known for its unique structural features, which include a phthalazine ring substituted with a methyl group and a sulfanyl group, as well as an acetamide moiety attached to a phenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-methylphthalazin-1-yl)sulfanyl]-N-phenylacetamide typically involves the reaction of 4-methylphthalazin-1-yl sulfanyl chloride with N-phenylacetamide in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified using column chromatography to obtain the desired compound in high yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
2-[(4-methylphthalazin-1-yl)sulfanyl]-N-phenylacetamide undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to yield corresponding reduced products.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nitrating mixture (HNO3/H2SO4), halogenating agents (Br2, Cl2)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Reduced amides
Substitution: Nitro derivatives, halogenated derivatives
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and antitumor agent due to its ability to interact with biological targets.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and analgesic agent.
Industry: Utilized in the development of new materials with unique properties, such as polymers and catalysts.
Mecanismo De Acción
The mechanism of action of 2-[(4-methylphthalazin-1-yl)sulfanyl]-N-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects. Additionally, its interaction with DNA or proteins can lead to antitumor activity by inducing apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
- 2-[(4-ethylphthalazin-1-yl)sulfanyl]-N-phenylacetamide
- 2-[(4-methylphthalazin-1-yl)sulfanyl]-N-(2-methylphenyl)acetamide
- 2-[(4-methylphthalazin-1-yl)sulfanyl]-N-(4-methylphenyl)acetamide
Uniqueness
2-[(4-methylphthalazin-1-yl)sulfanyl]-N-phenylacetamide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the methyl group on the phthalazine ring and the sulfanyl group enhances its reactivity and potential interactions with biological targets. This makes it a valuable compound for further research and development in various scientific fields.
Propiedades
Número CAS |
330836-37-8 |
|---|---|
Fórmula molecular |
C17H15N3OS |
Peso molecular |
309.4 g/mol |
Nombre IUPAC |
2-(4-methylphthalazin-1-yl)sulfanyl-N-phenylacetamide |
InChI |
InChI=1S/C17H15N3OS/c1-12-14-9-5-6-10-15(14)17(20-19-12)22-11-16(21)18-13-7-3-2-4-8-13/h2-10H,11H2,1H3,(H,18,21) |
Clave InChI |
YQWVBSSKUDHRAD-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN=C(C2=CC=CC=C12)SCC(=O)NC3=CC=CC=C3 |
Solubilidad |
4.3 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-Boc-4-[(3-bromo-phenylamino)-methyl]-piperidine](/img/structure/B12447666.png)

![1-(4-Methoxyphenyl)-3-{2-[(5-nitropyridin-2-yl)amino]ethyl}thiourea](/img/structure/B12447682.png)

![N-[(E)-(5-bromo-2,4-dimethoxyphenyl)methylidene]-2-nitroaniline](/img/structure/B12447701.png)
![1'-[(4-methylpiperidin-1-yl)methyl]spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B12447708.png)
![N-[6-(Thiazol-2-yl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine](/img/structure/B12447716.png)

![1-[4-({[5-(2-chlorophenyl)-2-thioxo-1,3,4-oxadiazol-3(2H)-yl]methyl}amino)phenyl]ethanone](/img/structure/B12447720.png)
![1-Boc-2-[(2-fluoro-phenylamino)-methyl]-piperidine](/img/structure/B12447723.png)

